molecular formula C12H13N5O6 B5226855 2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol

2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol

Numéro de catalogue: B5226855
Poids moléculaire: 323.26 g/mol
Clé InChI: DUEQXYCXNLGIDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol, also known as MCI-186 or edaravone, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The chemical structure of MCI-186 consists of an imidazole ring with a dinitrophenyl group and a methoxyphenylamino group attached to it, along with an ethanol side chain.

Mécanisme D'action

The exact mechanism of action of 2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve mitochondrial function. This compound also has neuroprotective effects by inhibiting apoptosis and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, protecting against neuronal damage, improving mitochondrial function, inhibiting apoptosis, and promoting cell survival. This compound has also been shown to improve motor function and delay disease progression in ALS, reduce amyloid-beta accumulation and improve cognitive function in Alzheimer's disease, and improve functional outcomes in stroke.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol in lab experiments is its well-established safety profile, as it has been approved for clinical use in Japan since 2001. This compound is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for research on 2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol, including exploring its potential therapeutic applications in other diseases, developing more efficient synthesis methods, improving its solubility and bioavailability, and investigating its mechanism of action in more detail. Additionally, there is a need for more clinical trials to establish the safety and efficacy of this compound in various diseases.

Méthodes De Synthèse

The synthesis of 2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol involves several steps, starting with the reaction of 3-nitroaniline with ethyl chloroacetate to form 3-nitrophenylacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 3-nitrophenylhydrazine, which is further reacted with 2,4-dinitrochlorobenzene to form the intermediate 2-{5-[(3-nitrophenyl)amino]-2,4-dinitrophenyl}ethanol. Finally, the intermediate is treated with sodium methoxide and methanol to obtain the final product, this compound.

Applications De Recherche Scientifique

2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol has been extensively studied for its potential therapeutic applications in various diseases, including stroke, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. In stroke, this compound has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve functional outcomes. In ALS, this compound has been shown to improve motor function and delay disease progression. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function.

Propriétés

IUPAC Name

2-[5-(3-methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O6/c1-23-9-4-2-3-8(7-9)13-10-11(16(19)20)14-12(17(21)22)15(10)5-6-18/h2-4,7,13,18H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEQXYCXNLGIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(N=C(N2CCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.